AQ-13 free base
Overview
Description
AQ-13 free base is a drug candidate in development for the treatment of Plasmodium falciparum infections. It is a 4-aminoquinoline compound with a shorter diaminoalkane side chain compared to chloroquine. AQ-13 has shown activity against chloroquine-resistant strains of Plasmodium falciparum .
Mechanism of Action
Target of Action
AQ-13 free base, also known as AQ-13, is an investigational aminoquinoline that is active against multidrug-resistant malaria parasites . The primary target of AQ-13 is the Plasmodium falciparum parasite, which is prevalent in every region where malaria is endemic .
Mode of Action
It is known that 4-aminoquinolines like aq-13 are active against resistant parasites . This suggests that AQ-13 may interact with its targets in a way that overcomes the resistance mechanisms employed by these parasites.
Biochemical Pathways
It is known that aq-13 is a short-chain chloroquine analogue . Chloroquine and its analogues are known to interfere with the heme detoxification process in the parasite, leading to the accumulation of toxic heme and subsequent parasite death .
Pharmacokinetics
The pharmacokinetics of AQ-13 have been studied in healthy volunteers. Both AQ-13 and chloroquine exhibited linear pharmacokinetics. Aq-13 was cleared more rapidly than chloroquine, with a median oral clearance of 140–147 l/h versus 95–113 l/h for chloroquine . This suggests that AQ-13 may have a shorter half-life and lower bioavailability compared to chloroquine.
Result of Action
Given its similarity to chloroquine, it is likely that aq-13 leads to the death of the plasmodium falciparum parasite, thereby alleviating the symptoms of malaria .
Action Environment
Factors such as the patient’s health status, the presence of other medications, and the specific strain of the plasmodium falciparum parasite may influence the effectiveness of aq-13 .
Biochemical Analysis
Cellular Effects
AQ-13 free base has shown significant effects on various types of cells and cellular processes. It has been found to be active against multidrug-resistant malaria parasites .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying results observed at different dosages .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AQ-13 free base involves the reaction of 7-chloro-4-quinoline with N,N-diethyl-1,3-propanediamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
AQ-13 free base undergoes various chemical reactions, including:
Oxidation: AQ-13 can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
AQ-13 free base has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinoline derivatives.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated as a potential treatment for malaria, particularly against chloroquine-resistant strains.
Industry: Utilized in the development of new antimalarial drugs and other therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug with a similar structure but longer side chain.
Amodiaquine: Another 4-aminoquinoline with similar antimalarial properties.
Ferroquine: A next-generation antimalarial with an organometallic component.
Trioxaquine: A fusion antimalarial combining features of quinoline and trioxane.
Uniqueness of AQ-13
AQ-13 free base is unique due to its shorter diaminoalkane side chain, which allows it to retain activity against chloroquine-resistant strains of Plasmodium falciparum. This makes it a promising candidate for overcoming drug resistance in malaria treatment .
Properties
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLTAGJJVCHOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186268 | |
Record name | AQ-13 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32571-49-6 | |
Record name | AQ-13 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032571496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AQ-13 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AQ-13 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7VT5621X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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